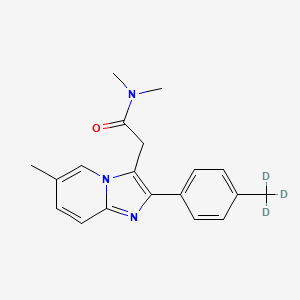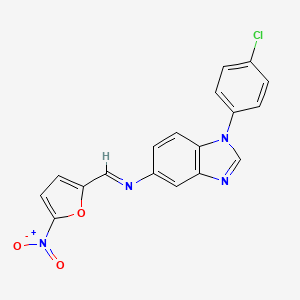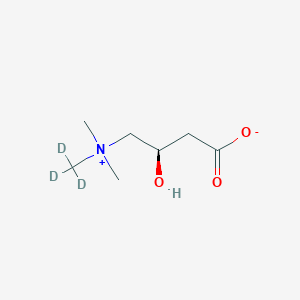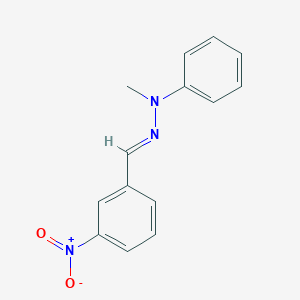
3-Nitrobenzaldehyde methylphenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzaldehyde methylphenylhydrazone: is an organic compound with the molecular formula C14H13N3O2 It is a derivative of 3-nitrobenzaldehyde, where the aldehyde group is converted into a hydrazone by reaction with methylphenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde methylphenylhydrazone typically involves the reaction of 3-nitrobenzaldehyde with methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Methylphenylhydrazine→3-Nitrobenzaldehyde methylphenylhydrazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzaldehyde methylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.
Major Products:
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products include amine derivatives.
Substitution: Products include halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Nitrobenzaldehyde methylphenylhydrazone is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: In biological research, it can be used as a probe to study enzyme activities and interactions due to its reactive functional groups.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde methylphenylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions or other reactive species. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
- 3-Nitrobenzaldehyde phenylhydrazone
- 3-Nitrobenzaldehyde dimethylhydrazone
- 4-Cyanobenzaldehyde methylphenylhydrazone
- Cinnamaldehyde methylphenylhydrazone
Comparison: 3-Nitrobenzaldehyde methylphenylhydrazone is unique due to the presence of both a nitro group and a hydrazone moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different redox properties, stability, and interaction profiles with biological targets.
Properties
CAS No. |
23718-95-8 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H13N3O2/c1-16(13-7-3-2-4-8-13)15-11-12-6-5-9-14(10-12)17(18)19/h2-11H,1H3/b15-11+ |
InChI Key |
HNKJFIBRAQYFRH-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


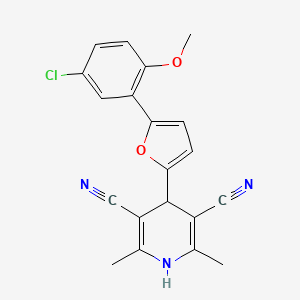

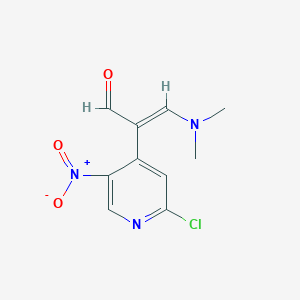

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
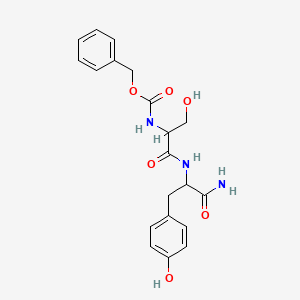

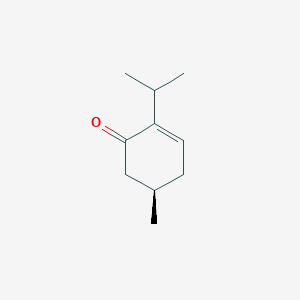
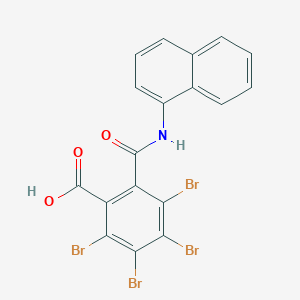
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
